molecular formula C5H4ClNO2 B14866531 4-(Chloromethyl)-1,3-oxazole-2-carbaldehyde

4-(Chloromethyl)-1,3-oxazole-2-carbaldehyde

Cat. No.: B14866531
M. Wt: 145.54 g/mol
InChI Key: PZJPFFURTWPOLY-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1,3-oxazole-2-carbaldehyde is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a chloromethyl group at the 4-position and an aldehyde group at the 2-position of the oxazole ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1,3-oxazole-2-carbaldehyde typically involves the chloromethylation of oxazole derivatives. One common method is the reaction of oxazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1,3-oxazole-2-carbaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in the presence of a base.

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted oxazole derivatives.

    Oxidation: Formation of 4-(Chloromethyl)-1,3-oxazole-2-carboxylic acid.

    Reduction: Formation of 4-(Chloromethyl)-1,3-oxazole-2-methanol.

Scientific Research Applications

4-(Chloromethyl)-1,3-oxazole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the development of bioactive molecules and pharmaceuticals.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of antimicrobial and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1,3-oxazole-2-carbaldehyde involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the aldehyde group can participate in oxidation and reduction reactions. These reactions enable the compound to form a wide range of derivatives with diverse chemical and biological activities.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)benzoic acid: Similar in structure but contains a benzene ring instead of an oxazole ring.

    4-(Chloromethyl)phenyltrimethoxysilane: Contains a phenyl ring and trimethoxysilane group.

    4-(Chloromethyl)pyrimidine: Contains a pyrimidine ring instead of an oxazole ring.

Uniqueness

4-(Chloromethyl)-1,3-oxazole-2-carbaldehyde is unique due to its combination of a chloromethyl group and an aldehyde group on an oxazole ring This unique structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis

Properties

Molecular Formula

C5H4ClNO2

Molecular Weight

145.54 g/mol

IUPAC Name

4-(chloromethyl)-1,3-oxazole-2-carbaldehyde

InChI

InChI=1S/C5H4ClNO2/c6-1-4-3-9-5(2-8)7-4/h2-3H,1H2

InChI Key

PZJPFFURTWPOLY-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(O1)C=O)CCl

Origin of Product

United States

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